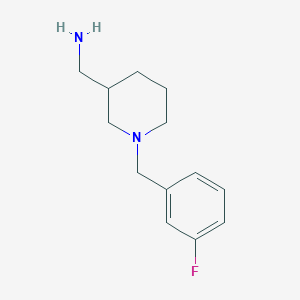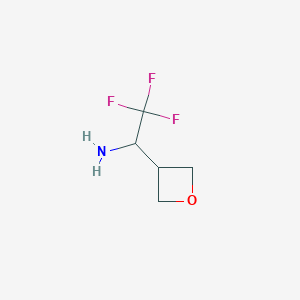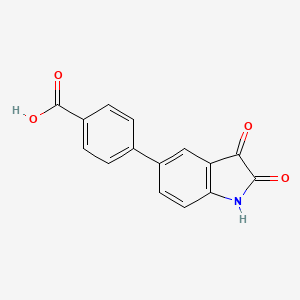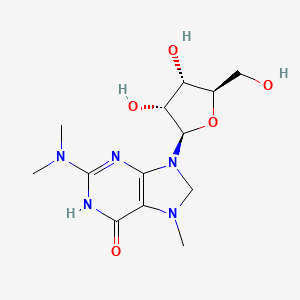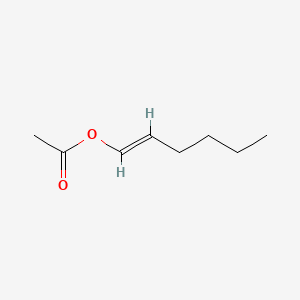![molecular formula C9H13F3N2O B12846651 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one typically involves cyclization, ring annulation, and cycloaddition reactions. One common method is the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . Another approach involves oxidative ring-opening processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions can vary but often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to its antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity suggests that it may interfere with signal transduction pathways that regulate cell proliferation and survival . the exact molecular targets and pathways involved are not fully understood and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
1-phenyltetrahydroisoquinolines: These compounds contain a phenyl group attached to a tetrahydroisoquinoline moiety and are known for their diverse biological activities.
Uniqueness
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C9H13F3N2O |
|---|---|
Poids moléculaire |
222.21 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C9H13F3N2O/c10-9(11,12)7-5-13-8(15)6-3-1-2-4-14(6)7/h6-7H,1-5H2,(H,13,15) |
Clé InChI |
WKJVKFTUSWEQAV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(C1)C(=O)NCC2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


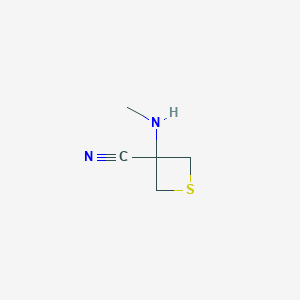

![1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/no-structure.png)


![Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate](/img/structure/B12846603.png)
